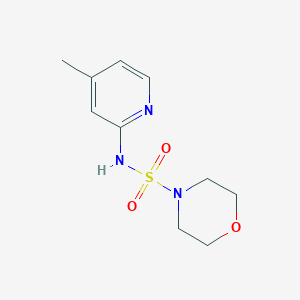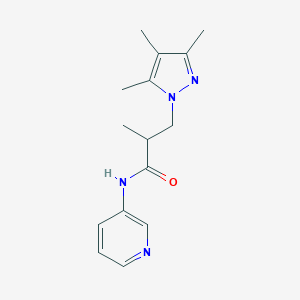![molecular formula C15H19N3O2 B279200 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one, also known as PEAQX, is a potent and selective antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic neurotransmission in the central nervous system. PEAQX has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate and subsequent activation of the receptor, leading to the inhibition of synaptic transmission. 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been shown to have a high affinity for the AMPA receptor, with a Ki value in the nanomolar range.
Biochemical and Physiological Effects:
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been shown to have potent anticonvulsant effects in animal models of epilepsy. This is thought to be due to the inhibition of excessive excitatory synaptic transmission mediated by AMPA receptors. 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor. However, 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These factors can make it challenging to use 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one and its applications in the treatment of neurological disorders. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory processes. Additionally, there is ongoing research on the use of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one and other AMPA receptor antagonists as potential treatments for neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Synthesis Methods
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-bromo-2H-chromen-2-one with piperazine and subsequent chemical modifications. The synthesis of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been widely used as a research tool to investigate the role of AMPA receptors in various neurological processes. Studies have shown that 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one can selectively block AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors. This makes 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one a valuable tool for studying the physiological and pathological functions of AMPA receptors in the brain.
properties
Product Name |
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylethylamino)chromen-2-one |
InChI |
InChI=1S/C15H19N3O2/c19-15-11-13(12-3-1-2-4-14(12)20-15)17-7-10-18-8-5-16-6-9-18/h1-4,11,16-17H,5-10H2 |
InChI Key |
ZXZQGBBLPYVQNI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)